
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide is a chemical compound that has shown potential in scientific research. It is a positively charged molecule that belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine; bromide is involved in the synthesis of various compounds with potential antimicrobial properties. For instance, research has shown the preparation of derivatives like 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which exhibited notable antibacterial activity (Noolvi et al., 2014).
Fluorescent and Colorimetric pH Probe
This compound has been used in the synthesis of novel fluorescent and colorimetric pH probes. A study highlighted the creation of a new fluorescent and colorimetric pH probe that demonstrated high stability, selectivity, and significant shifts in Stokes. Such probes are potentially useful for real-time pH sensing in various applications (Diana et al., 2020).
Photodynamic Therapy for Cancer Treatment
Compounds containing the thiadiazol moiety, similar to the one , have been studied for their potential in photodynamic therapy, particularly for cancer treatment. Research into new zinc phthalocyanine derivatives, for example, revealed promising properties for Type II photosensitizers used in cancer treatment (Pişkin et al., 2020).
Noncovalent Interaction Studies
The nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, a similar compound, has been quantitatively assessed, providing insights into molecular interactions that are crucial for various applications in material science and drug design (El-Emam et al., 2020).
Corrosion Inhibition in Metals
Some derivatives of thiadiazole have been investigated for their potential in corrosion inhibition of metals. Quantum chemical parameters and molecular dynamics simulations were used to predict the corrosion inhibition performances of such compounds (Kaya et al., 2016).
Metal Complex Synthesis
Research has been conducted on synthesizing novel metal complexes of derivatives similar to N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine; bromide. These complexes were characterized and analyzed for various potential applications (Hussain Al-Amiery et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with thiocyanate ion followed by reaction with phenylhydrazine to form the desired product.", "Starting Materials": [ "4-methylbenzenediazonium tetrafluoroborate", "thiocyanate ion", "phenylhydrazine" ], "Reaction": [ "Step 1: Dissolve 4-methylbenzenediazonium tetrafluoroborate in water.", "Step 2: Add thiocyanate ion to the solution and stir for 30 minutes.", "Step 3: Add phenylhydrazine to the solution and stir for an additional 30 minutes.", "Step 4: Filter the resulting solid and wash with water.", "Step 5: Dry the solid and recrystallize from ethanol to obtain N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide." ] } | |
CAS-Nummer |
368859-38-5 |
Produktname |
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
Molekularformel |
C16H16BrN3S |
Molekulargewicht |
362.29 |
IUPAC-Name |
N-methyl-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine;bromide |
InChI |
InChI=1S/C16H15N3S.BrH/c1-12-8-10-14(11-9-12)19-15(18-16(17-2)20-19)13-6-4-3-5-7-13;/h3-11H,1-2H3;1H |
InChI-Schlüssel |
NUKWAQSAYYSJPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[N+]2=C(N=C(S2)NC)C3=CC=CC=C3.[Br-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



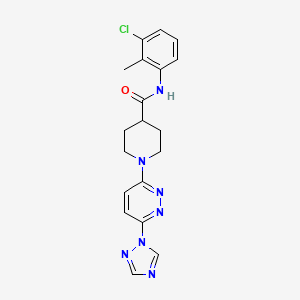
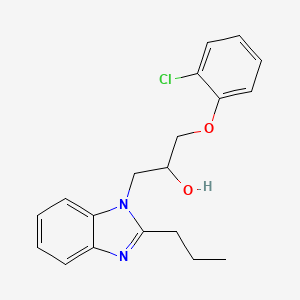
![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)
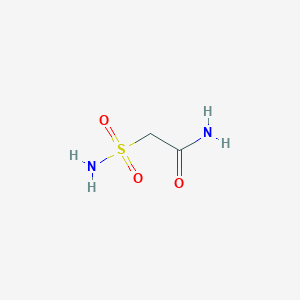
![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]-1-pyrrolidinylethan-1-one](/img/structure/B2535877.png)
![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2535880.png)
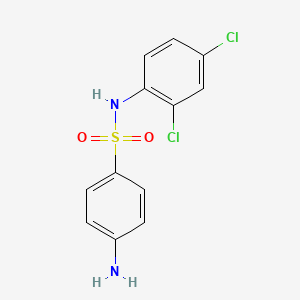
![N-(1-cyanocyclopentyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2535882.png)
![N-(4-fluorophenyl)-5-(4-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2535883.png)
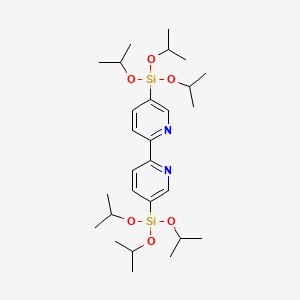
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2535886.png)
![Lithium 5-fluoro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2535888.png)
![Methyl 7-methyl-2-(methylsulfanyl)-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2535890.png)